molecular formula C10H8N2O4 B2803509 2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid CAS No. 2279122-53-9

2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid

Cat. No. B2803509
CAS RN: 2279122-53-9
M. Wt: 220.184
InChI Key: UVDFSMTUHAQUCB-UHFFFAOYSA-N
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Description

“2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

Oxadiazoles can be synthesized via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of oxadiazoles consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .

Scientific Research Applications

Biological Activities of Oxadiazole Derivatives

Research has extensively explored the biological activities of oxadiazole derivatives, including 1,2,4-oxadiazoles, which are relevant to 2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid. Oxadiazole compounds, particularly those with the 1,3,4-oxadiazole and 1,2,4-oxadiazole rings, exhibit a wide range of pharmacological properties. These include antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. The presence of the oxadiazole moiety significantly enhances pharmacological activity through hydrogen bond interactions with biomacromolecules (Wang et al., 2022).

Therapeutic Potential

Oxadiazoles have been recognized for their therapeutic potential across a broad spectrum of medical applications. The unique structure of the 1,3,4-oxadiazole ring, with its pyridine-type nitrogen atoms, facilitates effective binding with various enzymes and receptors in biological systems, leading to diverse bioactivities. Research highlights the role of 1,3,4-oxadiazole derivatives in treating ailments such as cancer, infections, and inflammation. The development of 1,3,4-oxadiazole-based compounds is an active area of interest for scientists aiming to create more active and less toxic medicinal agents (Verma et al., 2019).

Synthesis and Applications

The synthesis of oxadiazole derivatives, including those with 1,3,4-oxadiazole and 1,2,4-oxadiazole rings, has been a focus of recent research, with several novel synthetic approaches developed. These compounds have shown significant promise in various biological roles, emphasizing the importance of these heterocyclic cores in the invention of new medicinal species for numerous diseases. Innovations in synthesis methods have expanded the application of 1,3,4-oxadiazole derivatives in medicine, highlighting their role in the development of new therapeutic agents (Nayak & Poojary, 2019).

Mechanism of Action

While the specific mechanism of action for “2-Methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid” is not mentioned in the search results, it’s worth noting that some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

properties

IUPAC Name

2-methoxy-5-(1,2,4-oxadiazol-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-15-8-3-2-6(4-7(8)10(13)14)9-11-5-16-12-9/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDFSMTUHAQUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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